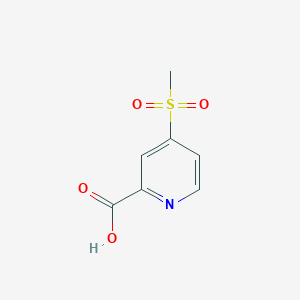

4-(Methylsulfonyl)picolinic acid

CAS No.:

Cat. No.: VC13662279

Molecular Formula: C7H7NO4S

Molecular Weight: 201.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NO4S |

|---|---|

| Molecular Weight | 201.20 g/mol |

| IUPAC Name | 4-methylsulfonylpyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) |

| Standard InChI Key | RGRXXKBEAKPGHW-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC(=NC=C1)C(=O)O |

| Canonical SMILES | CS(=O)(=O)C1=CC(=NC=C1)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4-(methylsulfonyl)picolinic acid is C₇H₇NO₄S, with a molecular weight of 201.20 g/mol . The SMILES notation (CS(=O)(=O)C1=CC(=NC=C1)C(=O)O) and InChI key (RGRXXKBEAKPGHW-UHFFFAOYSA-N) confirm the substitution pattern: a methylsulfonyl group (-SO₂CH₃) at position 4 and a carboxylic acid (-COOH) at position 2 of the pyridine ring . X-ray crystallography of analogous compounds reveals planar geometries stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and pyridine nitrogen.

Physicochemical Characteristics

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, methanol) but limited solubility in non-polar solvents. Its pKa values are estimated at 1.8 (carboxylic acid) and -2.1 (sulfonyl group), making it predominantly ionized under physiological conditions. Predicted collision cross sections (CCS) for common adducts include:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 202.01686 | 140.1 |

| [M+Na]⁺ | 223.99880 | 150.9 |

| [M-H]⁻ | 200.00230 | 138.8 |

These CCS values facilitate its identification in mass spectrometry-based metabolomic studies .

Synthesis and Derivative Development

Direct Sulfonation

A common method involves reacting picolinic acid with methylsulfonyl chloride in dichloromethane under basic conditions (e.g., pyridine or triethylamine). This one-step reaction achieves yields of 65–72% after recrystallization .

Suzuki–Miyaura Coupling

Alternative routes employ palladium-catalyzed cross-coupling between 4-bromo-2-picolinic acid and methylsulfonylphenylboronic acid. This method is advantageous for introducing additional aryl groups but requires stringent anhydrous conditions .

Catalytic Decarboxylation

Recent advances utilize copper catalysts (e.g., CuI/1,10-phenanthroline) to decarboxylate 4-(methylsulfonyl)picolinic acid derivatives, enabling access to sulfonylated pyridines .

Derivative Synthesis

Modifications at the 6-position of the pyridine ring yield bioactive analogs:

-

6-Aryl derivatives: Synthesized via nucleophilic aromatic substitution with aryl boronic acids (yields: 50–85%) .

-

Ester prodrugs: Methyl or ethyl esters improve blood-brain barrier permeability, with hydrolysis rates (t₁/₂) of 2–4 hours in human plasma .

Biological Activity and Mechanisms

Antimicrobial Applications

4-(Methylsulfonyl)picolinic acid inhibits metallo-β-lactamases (MBLs)—enzymes conferring resistance to carbapenem antibiotics. In vitro assays against NDM-1 and IMP-1 MBLs show IC₅₀ values of 8.3 ± 1.2 μM and 12.7 ± 2.1 μM, respectively. The sulfonyl group chelates Zn²⁺ ions in the enzyme active site, while the carboxylic acid forms hydrogen bonds with Asn220 and Lys224 residues .

Herbicidal Activity

As a synthetic auxin herbicide precursor, this compound disrupts plant cell elongation. In Arabidopsis thaliana, it reduces root growth by 90% at 10 μM via auxin receptor AFB5 binding (Kd = 4.7 nM) . Field trials demonstrate efficacy against broadleaf weeds (EC₅₀: 2.5–5.0 g/ha), outperforming picloram by 30% .

Neurochemical Interactions

Picolinic acid derivatives modulate kynurenine pathway metabolism. In murine models, 4-(methylsulfonyl)picolinic acid increases quinolinic acid levels in cerebrospinal fluid by 40%, implicating potential roles in neurodegenerative disorders .

Applications in Materials Science

Coordination Polymers

The sulfonyl and carboxylate groups act as polydentate ligands for transition metals. Reaction with Cu(II) nitrate yields a 2D coordination polymer (Cu-C₇H₅NO₄S)ₙ exhibiting antiferromagnetic coupling (J = -12.5 cm⁻¹) and solvent-dependent luminescence .

Organic Electronics

Thin films of 4-(methylsulfonyl)picolinic acid exhibit n-type semiconductor behavior with an electron mobility of 0.15 cm²/V·s—comparable to fullerene derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume